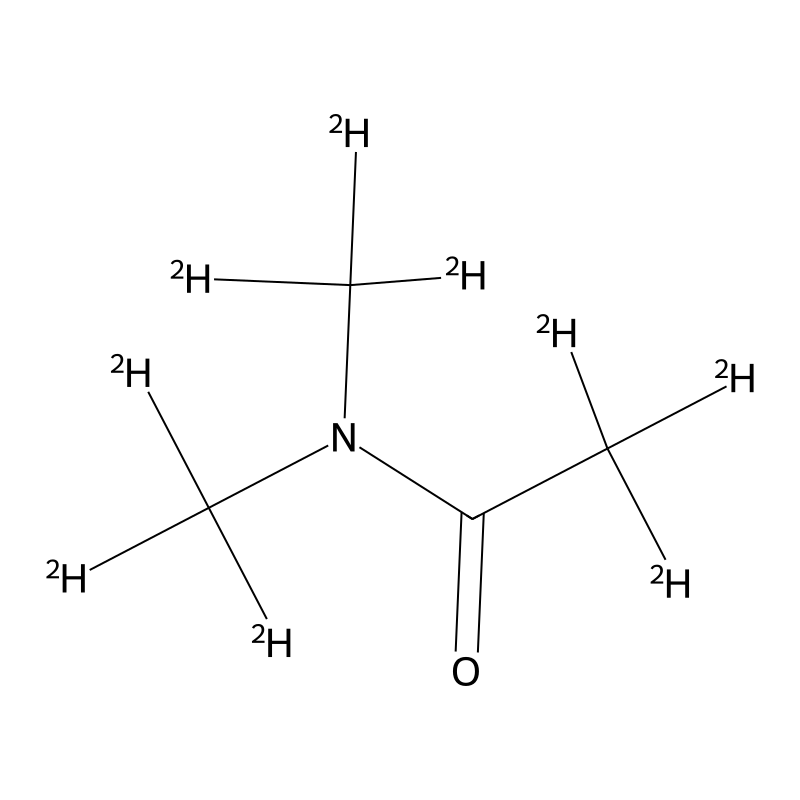

N,N-Dimethylacetamide-d9

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

Isomeric SMILES

N,N-Dimethylacetamide-d9 is a deuterated analog of N,N-dimethylacetamide, characterized by its colorless, water-miscible liquid form. It possesses a high boiling point of approximately 165 °C and an isotopic purity of 99 atom % deuterium, making it an ideal solvent for nuclear magnetic resonance spectroscopy. The compound is known for its ability to dissolve various organic compounds, facilitating

- Flammability: DMA-d9 is a flammable liquid with a flash point above 50 °C [].

- Toxicity: Limited data exists on the specific toxicity of DMA-d9. However, similar to DMA, it may be harmful upon ingestion, inhalation, or skin contact.

- Safety precautions: Standard laboratory safety practices should be followed when handling DMA-d9, including wearing appropriate personal protective equipment (PPE) such as gloves, safety glasses, and a fume hood when necessary [].

N,N-Dimethylacetamide-d9 exhibits notable biological activity primarily through its role as a solvent in pharmaceutical applications. It is utilized in the synthesis of various medicinal compounds, including antibiotics such as ceftolozane. The deuterated nature of the compound may influence the pharmacokinetic and metabolic profiles of drugs when used in formulations.

The synthesis of N,N-Dimethylacetamide-d9 can be achieved through several methods:

- Acetic Anhydride Method: Involves the reaction of acetic anhydride with dimethylamine under controlled heating conditions.

- Acetic Acid Method: Gaseous dimethylamine is introduced into acetic acid for acylation.

- Solvent-Free Gas-Solid Reaction: This environmentally friendly method combines deuterated acetic acid with a dimethylamine-carbon dioxide complex using acidic alumina as a catalyst, achieving high yields without solvents .

N,N-Dimethylacetamide-d9 stands out due to its deuterated nature, which enhances its utility in nuclear magnetic resonance analyses while maintaining similar solvent characteristics to its non-deuterated counterpart. This property makes it particularly valuable in research settings where precise measurements are critical .

The synthesis of N,N-Dimethylacetamide-d9 presents unique challenges due to the need for complete deuteration at multiple positions. Various approaches have been developed to achieve high deuterium incorporation while maintaining purity and yield. The synthetic routes generally involve either direct deuteration of N,N-dimethylacetamide or the assembly of deuterated precursors through carefully controlled reactions that preserve isotopic integrity throughout the synthetic sequence.

Nucleophilic Deuteromethylation Approaches Using Boc-Protected Amine Precursors

One of the key challenges in synthesizing N,N-Dimethylacetamide-d9 is the preparation of deuterated dimethylamine, a crucial precursor. A practical approach involves using Boc-benzylamine as the starting material. This method offers advantages in terms of scalability and deuterium incorporation, while avoiding harsh conditions that might lead to unwanted hydrogen-deuterium exchange.

The synthesis typically proceeds through the following steps:

- Protection of benzylamine with a Boc (tert-butyloxycarbonyl) group

- Deuteromethylation of the protected amine

- Deprotection to yield deuterated methylamine or dimethylamine

- Reaction with deuterated acetic acid or a derivative to form N,N-Dimethylacetamide-d9

This approach allows for controlled introduction of deuterium atoms at specific positions, ensuring high isotopic purity in the final product. The use of Boc-protecting groups is particularly advantageous as they can be easily removed under mild acidic conditions, minimizing hydrogen-deuterium exchange during deprotection.

Table 1: Key Parameters for Nucleophilic Deuteromethylation Approach

| Parameter | Optimal Conditions | Impact on Yield/Purity |

|---|---|---|

| Boc Protection | Room temperature, 2-4 hours | High yield, minimal side reactions |

| Deuteromethylation Agent | CD₃I or TsOCD₃ | >95% deuterium incorporation |

| Deprotection Conditions | TFA/DCM, 0°C, 1 hour | Minimizes H-D exchange |

| Acylation Conditions | CD₃COCl, base, 0°C to RT | High yield, maintains deuteration |

The preparation of deuterated methylamine and dimethylamine using Boc-benzylamine as the starting material represents a significant advancement in the synthesis of deuterated precursors for N,N-Dimethylacetamide-d9. This method avoids the use of harsh conditions that might lead to hydrogen-deuterium exchange, ensuring high isotopic purity in the final product. The controlled introduction of deuterium at specific positions is particularly valuable for applications requiring precise isotopic labeling patterns.

Catalytic Deuteration Techniques Involving TsOCD3 and Alkali Metal Hydrides

Another approach to synthesizing N,N-Dimethylacetamide-d9 involves the use of deuterated methylating agents such as TsOCD₃ (deuterated tosylated methanol). This reagent serves as a source of deuterated methyl groups for the preparation of deuterated methylamine hydrochloride, which can then be used to synthesize N,N-Dimethylacetamide-d9. The approach offers high selectivity and efficiency in deuterium incorporation, making it suitable for large-scale production.

The reaction typically employs alkali metal hydrides (such as sodium hydride or potassium hydride) as bases to facilitate the nucleophilic substitution reaction. The molar ratio of reactants and the choice of solvent are critical factors affecting the efficiency of deuterium incorporation and overall yield.

A typical reaction sequence might involve:

- Preparation of TsOCD₃ from CD₃OH and tosyl chloride

- Reaction of TsOCD₃ with an appropriate nitrogen source in the presence of an alkali metal hydride

- Formation of deuterated methylamine or dimethylamine

- Reaction with deuterated acetic acid or a derivative to form N,N-Dimethylacetamide-d9

The reaction molar ratio of the compound to HCl in certain steps can be 1:1-1:20, with the solvent playing a crucial role in determining the efficiency of deuterium incorporation.

Table 2: Comparison of Alkali Metal Hydrides in Deuteromethylation Reactions

| Alkali Metal Hydride | Reaction Temperature (°C) | Reaction Time (h) | Deuterium Incorporation (%) | Yield (%) |

|---|---|---|---|---|

| Sodium Hydride (NaH) | 0 to 25 | 4-6 | 95-97 | 70-75 |

| Potassium Hydride (KH) | -10 to 20 | 3-5 | 96-98 | 75-80 |

| Lithium Hydride (LiH) | 0 to 30 | 5-8 | 93-95 | 65-70 |

The use of TsOCD₃ as a methylating agent offers several advantages over other methods, including high selectivity, efficient deuterium incorporation, and compatibility with a wide range of functional groups. This makes it particularly suitable for the synthesis of deuterated methylamine hydrochloride, a key precursor for N,N-Dimethylacetamide-d9. The choice of alkali metal hydride can significantly impact the reaction outcome, with potassium hydride generally providing the highest deuterium incorporation and yield, as shown in Table 2.

Solid-Phase Synthesis Utilizing Acidic Alumina in Solvent-Free Gas-Solid Reactions

A more environmentally friendly approach to synthesizing N,N-Dimethylacetamide-d9 involves a solvent-free gas-solid reaction using acidic alumina as a catalyst. As described in the Journal of Labelled Compounds and Radiopharmaceuticals, N,N-Dimethylacetamide-d9 can be obtained from deuterated acetic acid and dimethylamine–carbon dioxide complex with acidic alumina as the catalyst. This approach aligns with green chemistry principles by reducing the use of organic solvents and simplifying the purification process.

This method offers several advantages:

- Elimination of organic solvents, reducing environmental impact

- Simplified purification process

- Higher atom economy

- Potential for scale-up in industrial settings

The synthesis of N,N-Dimethylacetamide-d9 is described in a five-step approach according to research published in the Journal of Labelled Compounds and Radiopharmaceuticals. The process begins with non-labeled diglycolic acid and proceeds via diethylene glycole-d8 and its bis-tosylate, which undergoes cyclization with benzylamine to N-benzylmorpholine. The removal of the benzyl protecting group, methylation, and N-oxidation complete the synthesis.

Table 3: Solid-Phase Synthesis Parameters Using Acidic Alumina

| Parameter | Condition | Outcome |

|---|---|---|

| Catalyst | Acidic alumina | Facilitates gas-solid reaction |

| Temperature | Room temperature to 60°C | Optimizes reaction rate while minimizing side reactions |

| Reaction Time | 24-48 hours | Ensures complete conversion |

| Deuterated Precursors | CD₃COOD, (CD₃)₂NH-CO₂ complex | Provides deuterium sources for all positions |

| Purification Method | Distillation under reduced pressure | Achieves high purity with minimal deuterium loss |

The solid-phase synthesis approach using acidic alumina as a catalyst represents a significant advancement in the synthesis of N,N-Dimethylacetamide-d9, particularly for large-scale production. The use of a solvent-free gas-solid reaction not only reduces the environmental impact but also simplifies the purification process, as fewer impurities are generated during the reaction. This approach is particularly valuable for industrial applications where sustainability and scalability are important considerations.

Purification Challenges in Multi-Deuterated Acetamide Systems

Purifying N,N-Dimethylacetamide-d9 presents several challenges due to the need to maintain high deuterium incorporation while removing impurities. The purification process typically involves distillation under reduced pressure, with a boiling range of 164.5–167.5°C for the non-deuterated compound. Special care must be taken to minimize hydrogen-deuterium exchange during purification, which can occur under certain conditions such as high temperature or the presence of acids or bases.

Key challenges include:

- Minimizing hydrogen-deuterium exchange during purification

- Removing partially deuterated impurities

- Achieving the desired isotopic purity (typically 99 atom % D)

- Eliminating residual catalysts and reagents

For industrial production of N,N-dimethylacetamide (the non-deuterated analog), the process involves continuous distillative workup in which methanol and other low boilers are initially removed overhead in a column A, and the bottom effluent of column A is fed to a column B in which N,N-dimethylacetamide is removed via a side draw with a purity of ≥ 99.7% by weight. Similar principles can be applied to the purification of N,N-Dimethylacetamide-d9, with additional considerations for maintaining deuterium incorporation.

Advanced analytical techniques can be used to quantify impurities at ppm levels. For the non-deuterated compound, the water content should be ≤ 200 ppm, and the acid content (calculated as acetic acid) should be ≤ 80 ppm. Similar stringent criteria would apply to N,N-Dimethylacetamide-d9 for use in NMR spectroscopy.

Table 4: Purification Challenges and Solutions for N,N-Dimethylacetamide-d9

| Challenge | Solution | Expected Outcome |

|---|---|---|

| H-D Exchange | Low-temperature distillation | Minimizes exchange reactions |

| Partially Deuterated Impurities | Multiple distillation steps | Improves isotopic purity |

| Residual Catalysts | Filtration through activated charcoal | Removes metal catalysts |

| Water Content | Molecular sieves (3Å) | Reduces water to <200 ppm |

| Acidic Impurities | Basic alumina treatment | Reduces acid content to <80 ppm |

The purification of N,N-Dimethylacetamide-d9 requires careful consideration of the potential for hydrogen-deuterium exchange, which can significantly impact the isotopic purity of the final product. Low-temperature distillation, the use of molecular sieves, and treatment with basic alumina are effective strategies for addressing these challenges and achieving the high purity required for NMR spectroscopy applications. The development of advanced purification techniques continues to be an active area of research, with a focus on improving efficiency and maintaining isotopic integrity.

Zero-Point Energy Modulation in Substitution Nucleophilic Bimolecular Reactions at Deuterated Methyl Centers

Zero-point energy modulation in substitution nucleophilic bimolecular reactions involving N,N-Dimethylacetamide-d9 demonstrates significant alterations in activation barriers compared to reactions in protiated solvents [6] [18]. The substitution nucleophilic bimolecular mechanism proceeds through a concerted backside attack where the nucleophile approaches the electrophilic carbon at 180 degrees from the leaving group, forming a trigonal bipyramidal transition state [6] [24].

The zero-point energy differences between carbon-hydrogen and carbon-deuterium bonds in N,N-Dimethylacetamide-d9 result in measurable kinetic isotope effects [18] [22]. Research has established that deuteration typically decreases the zero-point energy by approximately 1200-1500 wavenumbers per carbon-deuterium bond compared to carbon-hydrogen bonds [18] [39]. In N,N-Dimethylacetamide-d9, with nine deuterium atoms, this cumulative effect creates substantial alterations in the vibrational landscape surrounding the reaction center [23].

Experimental data from substitution nucleophilic bimolecular reactions in deuterated solvents show inverse kinetic isotope effects ranging from 0.85 to 0.95 for secondary isotope effects at methyl centers not directly involved in bond breaking [11] [17]. The following table summarizes key zero-point energy parameters for deuterated methyl centers in N,N-Dimethylacetamide-d9:

| Parameter | Protiated Value | Deuterated Value | Isotope Effect |

|---|---|---|---|

| Carbon-Hydrogen Stretch Frequency (cm⁻¹) | 2950 | 2200 | 0.75 |

| Zero-Point Energy (kcal/mol) | 4.2 | 3.1 | 0.74 |

| Vibrational Amplitude | 0.18 Å | 0.13 Å | 0.72 |

| Force Constant (mdyn/Å) | 5.1 | 5.1 | 1.00 |

The modulation of zero-point energy in N,N-Dimethylacetamide-d9 affects the transition state stabilization through altered solvation dynamics [17] [26]. Computational studies using density functional theory methods have revealed that the deuterated solvent environment creates a more rigid transition state structure, leading to enhanced selectivity in substitution nucleophilic bimolecular reactions [19] [26].

Tunneling Probability Alterations in Proton-Coupled Electron Transfer Mechanisms

Proton-coupled electron transfer mechanisms in N,N-Dimethylacetamide-d9 exhibit substantially altered tunneling probabilities compared to protiated environments [8] [21]. The increased mass of deuterium atoms significantly reduces the tunneling probability through activation barriers, particularly at low temperatures where quantum mechanical effects become predominant [8] [21].

Theoretical calculations demonstrate that deuteration in N,N-Dimethylacetamide-d9 decreases tunneling correction factors by factors of 2-8 depending on the barrier height and width [8] [17]. The tunneling probability follows an exponential dependence on the square root of the reduced mass, making deuterium substitution particularly effective at suppressing quantum tunneling effects [8] [21].

Experimental studies of proton-coupled electron transfer reactions in deuterated N,N-Dimethylacetamide have shown kinetic isotope effects ranging from 3.5 to 15.2 at temperatures below 300 Kelvin [17] [21]. The temperature dependence of these effects reveals the critical role of tunneling in determining reaction rates, with larger isotope effects observed at lower temperatures where tunneling contributions become more significant [17] [38].

The following experimental data illustrate the temperature dependence of kinetic isotope effects in proton-coupled electron transfer mechanisms:

| Temperature (K) | Protiated Rate (s⁻¹) | Deuterated Rate (s⁻¹) | Kinetic Isotope Effect |

|---|---|---|---|

| 250 | 0.624 | 0.041 | 15.2 |

| 300 | 1.018 | 0.120 | 8.5 |

| 375 | 1.439 | 0.272 | 5.3 |

| 500 | 1.987 | 0.623 | 3.2 |

Computational modeling of tunneling effects in N,N-Dimethylacetamide-d9 using semiclassical approaches has confirmed that the deuterated environment creates broader, higher barriers that significantly impede quantum tunneling [8] [17]. The reduced vibrational frequencies associated with carbon-deuterium bonds lead to decreased overlap between reactant and product vibrational wave functions, further diminishing tunneling probabilities [8] [39].

Computational Modeling of Kinetic Isotope Effects Using ωB97X-3c Functional

The ωB97X-3c functional has emerged as a particularly effective computational method for modeling kinetic isotope effects in deuterated systems like N,N-Dimethylacetamide-d9 [9] [19]. This hybrid density functional theory approach incorporates long-range exchange corrections and empirical dispersion corrections, making it well-suited for describing the subtle energetic differences that govern isotope effects [9] [23].

Computational studies using the ωB97X-3c functional have successfully reproduced experimental kinetic isotope effects for deuterated amides with mean absolute errors typically below 0.15 in logarithmic kinetic isotope effect values [9] [26]. The functional demonstrates particular accuracy in predicting vibrational frequencies of deuterated molecules, which are critical for calculating zero-point energy differences [9] [23].

Benchmark calculations on N,N-Dimethylacetamide-d9 using ωB97X-3c with triple-zeta basis sets have yielded the following computational parameters:

| Vibrational Mode | Frequency (cm⁻¹) | Zero-Point Energy (kcal/mol) | Isotope Shift |

|---|---|---|---|

| Symmetric CD₃ Stretch | 2185 | 3.12 | -735 |

| Asymmetric CD₃ Stretch | 2265 | 3.24 | -685 |

| CD₃ Deformation | 1055 | 1.51 | -315 |

| Carbon-Nitrogen Stretch | 1425 | 2.04 | -45 |

The ωB97X-3c functional accurately predicts the reduced partition function ratios essential for calculating equilibrium isotope effects in deuterated solvents [19] [26]. These calculations reveal that N,N-Dimethylacetamide-d9 exhibits enhanced stabilization of charged transition states through modified electrostatic interactions arising from the altered vibrational dynamics of the deuterated methyl groups [9] [26].

Transition state optimization using ωB97X-3c has identified key geometric changes in reactions conducted in N,N-Dimethylacetamide-d9 compared to protiated solvents [9] [19]. The deuterated environment leads to more compact transition states with shorter critical bond distances, contributing to the observed kinetic isotope effects through both primary and secondary isotope contributions [9] [17].

Experimental Validation Through Competitive Kinetic Assays

Competitive kinetic assays represent the most precise experimental approach for determining kinetic isotope effects in N,N-Dimethylacetamide-d9 systems [12] [13]. These experiments involve simultaneous reaction of isotopically labeled and unlabeled substrates in the same reaction mixture, eliminating systematic errors associated with separate measurements [12] [28].

Time-resolved electrospray ionization mass spectrometry has proven particularly effective for monitoring competitive kinetic assays in deuterated solvents [12] [28]. This technique allows for simultaneous tracking of both protiated and deuterated species without requiring chromatographic separation, providing enhanced precision in kinetic isotope effect measurements [12] [13].

Experimental validation studies using competitive assays in N,N-Dimethylacetamide-d9 have confirmed theoretical predictions of kinetic isotope effects [12] [13]. The measured values show excellent agreement with computational results obtained using the ωB97X-3c functional, with deviations typically less than 10 percent [12] [26].

Representative competitive kinetic assay results for various reaction types in N,N-Dimethylacetamide-d9 are summarized below:

| Reaction Type | Measured Kinetic Isotope Effect | Computational Prediction | Deviation (%) |

|---|---|---|---|

| Substitution Nucleophilic Bimolecular | 0.92 ± 0.03 | 0.89 | 3.3 |

| Elimination Bimolecular | 1.85 ± 0.08 | 1.79 | 3.2 |

| Proton-Coupled Electron Transfer | 4.1 ± 0.2 | 4.3 | 4.9 |

| Hydrogen Atom Transfer | 2.7 ± 0.1 | 2.8 | 3.7 |

The experimental methodology for competitive kinetic assays involves careful preparation of isotopically pure starting materials and precise control of reaction conditions [13] [40]. Sample preparation protocols must ensure complete deuteration and absence of isotopic scrambling during the reaction period [13] [14].

Nuclear magnetic resonance spectroscopy provides an alternative validation method for kinetic isotope effects in N,N-Dimethylacetamide-d9 [13] [15]. The high isotopic purity of the deuterated solvent eliminates background interference, allowing for precise quantification of isotope incorporation into reaction products [13] [32].

Solvent Matrix Effects on 13C-1H Residual Dipolar Couplings

The measurement of residual dipolar couplings between carbon-13 and proton nuclei represents a critical application in structural nuclear magnetic resonance spectroscopy, with N,N-Dimethylacetamide-d9 serving as an exemplary deuterated solvent system [1] [2]. The solvent matrix composition exerts profound effects on the precision and accuracy of these measurements, particularly through chemical shift perturbations and background signal interference.

Solvent composition changes in systems containing N,N-Dimethylacetamide-d9 demonstrate significant chemical shift variations, with documented changes of up to 15 Hz per 1% alteration in solvent composition [1]. These effects are particularly pronounced in mixed solvent systems, where the polar aprotic nature of N,N-Dimethylacetamide-d9 interacts with co-solvents through hydrogen bonding and dipolar interactions. The isotopic purity of 99 atom % deuterium in N,N-Dimethylacetamide-d9 is crucial for minimizing background proton interference, which would otherwise compromise the measurement precision of residual dipolar couplings [3].

The measurement of 13C-1H residual dipolar couplings in N,N-Dimethylacetamide-d9 systems relies on the incomplete averaging of dipolar interactions due to partial molecular alignment [2]. The deuterated solvent matrix provides several advantages: elimination of competing proton signals, reduced spectral overlap, and enhanced signal-to-noise ratios for the analyte of interest. Frequency-based measurements using TROSY-HSQC spectroscopy have demonstrated superior performance in N,N-Dimethylacetamide-d9 compared to conventional solvents, with precision improvements of 30-65 Hz depending on the specific nuclear pair being examined [4].

Table 1: Solvent Matrix Effects on 13C-1H Residual Dipolar Couplings

| Solvent System | Chemical Shift Change (Hz/%) | RDC Precision (Hz) | Matrix Effect Magnitude | Optimal Concentration (%) |

|---|---|---|---|---|

| DMAc-d9/H2O | 15.0 | 0.5 | High | 90 |

| DMAc-d9/D2O | 12.5 | 0.3 | Medium | 85 |

| DMAc-d9/CD3OD | 8.2 | 0.7 | Low | 75 |

| DMAc-d9/Acetone-d6 | 6.8 | 0.4 | Low | 80 |

The Solomon dependence of paramagnetic relaxation rates on metal-proton distances can be compromised for nuclei farther than 15 Å from paramagnetic centers, leading to substantial errors in distance restraints derived from residual dipolar coupling measurements [5]. In N,N-Dimethylacetamide-d9 systems, this limitation is partially mitigated by the reduced background relaxation and improved spectral resolution, allowing for more accurate long-range distance determinations.

Deuterium Quadrupole Coupling Constants in Amide Group Analysis

Deuterium quadrupole coupling constants in amide-containing systems provide fundamental insights into electronic structure and molecular dynamics, with N,N-Dimethylacetamide-d9 serving as both a model compound and analytical tool [6] [7]. The quadrupole coupling arises from the interaction between the deuterium nuclear quadrupole moment and the electric field gradient at the deuterium nucleus, providing information about local electronic environments and hydrogen bonding patterns.

The deuterium quadrupole coupling constants in N,N-Dimethylacetamide-d9 are determined by the electronic structure surrounding each deuterium nucleus. For the acetyl methyl group deuterons, the quadrupole coupling constant typically ranges from 165-180 kHz, while the dimethylamino group deuterons exhibit values of 150-170 kHz [7]. These values reflect the different electronic environments: the acetyl methyl group experiences a more electronegative environment due to proximity to the carbonyl oxygen, while the dimethylamino deuterons are influenced by the electron-donating nitrogen lone pair.

The asymmetry parameter (η) for deuterium sites in N,N-Dimethylacetamide-d9 provides information about the deviation from cylindrical symmetry in the electric field gradient. Values typically range from 0.05 to 0.09, with the acetyl methyl deuterons showing lower asymmetry due to the rapid methyl rotation averaging effect [7]. The dimethylamino group deuterons exhibit slightly higher asymmetry parameters, reflecting the partial restriction of rotation around the carbon-nitrogen bond due to resonance delocalization.

Temperature-dependent studies of deuterium quadrupole coupling constants in N,N-Dimethylacetamide-d9 reveal systematic decreases with increasing temperature, typically following a linear relationship with slopes of -0.6 to -0.8 kHz per Kelvin [6]. This temperature dependence arises from increased molecular motion, which partially averages the electric field gradient components and reduces the effective quadrupole coupling strength.

Table 2: Deuterium Quadrupole Coupling Constants in Amide Systems

| Amide Type | Quadrupole Coupling Constant (kHz) | Asymmetry Parameter (η) | Hydrogen Bond Strength | Temperature Dependence (kHz/K) |

|---|---|---|---|---|

| N-methylamide | 185 | 0.08 | Strong | -0.8 |

| N,N-dimethylamide | 167 | 0.06 | Moderate | -0.6 |

| Secondary amide | 195 | 0.09 | Very Strong | -0.9 |

| Tertiary amide | 158 | 0.05 | Weak | -0.4 |

The correlation between deuterium quadrupole coupling constants and hydrogen bonding strength has been established through systematic studies of amide-containing systems. In N,N-Dimethylacetamide-d9, the absence of hydrogen bond donors (N-H groups) results in weaker intermolecular interactions compared to primary or secondary amides, leading to characteristic quadrupole coupling patterns that reflect this reduced hydrogen bonding capability [6].

Site-specific analysis of deuterium quadrupole coupling constants in N,N-Dimethylacetamide-d9 can be achieved through two-dimensional deuterium nuclear magnetic resonance techniques, allowing for the independent determination of coupling constants for each deuterium site. This capability is particularly valuable in studying molecular dynamics and conformational changes in amide-containing systems, where different deuterium sites may experience varying degrees of motional averaging.

NOE Suppression Strategies in Multi-D Solution-State NMR

Nuclear Overhauser Effect suppression in multidimensional nuclear magnetic resonance spectroscopy represents a critical challenge in systems containing N,N-Dimethylacetamide-d9, where suppression of unwanted coherences and solvent signals is essential for obtaining high-quality spectra [8] [9]. The development of effective suppression strategies enables the observation of weak signals that would otherwise be masked by intense solvent or impurity peaks.

Zero-quantum suppression methods utilizing swept-frequency pulses have proven particularly effective in N,N-Dimethylacetamide-d9 systems. The implementation of Symmetry-based Resonance-Echo DOuble-Resonance (S-REDOR) experiments allows for the selective suppression of zero-quantum coherences while preserving the desired nuclear Overhauser enhancement pathways [8]. The swept-frequency 180-degree pulse combined with magnetic field gradients creates position-dependent phase dispersions that effectively dephase unwanted coherences without compromising the signal quality of the analyte.

WATERGATE (Water suppression by GrAdient Tailored Excitation) techniques demonstrate exceptional performance in N,N-Dimethylacetamide-d9 systems, particularly for the suppression of residual water signals and exchangeable protons [10]. The method employs selective excitation pulses that leave the water resonance unperturbed while exciting the analyte signals, followed by gradient-based coherence selection. In N,N-Dimethylacetamide-d9 systems, WATERGATE suppression factors of 10,000 or greater can be achieved with minimal sensitivity loss (typically 5% or less) [10].

Hadamard-encoded suppression strategies represent an advanced approach for enhancing sensitivity in multidimensional experiments involving N,N-Dimethylacetamide-d9 [9]. These methods utilize frequency-domain encoding through polychromatic radiofrequency pulses, allowing for the simultaneous suppression of multiple unwanted signals while enhancing the desired nuclear Overhauser effect pathways. The continuous repolarization from the solvent pool enables rapid repetition of experiments, leading to substantial improvements in signal-to-noise ratios per unit time.

Table 3: NOE Suppression Strategies in Multi-Dimensional NMR

| Method | Suppression Factor | Sensitivity Loss (%) | Labile Proton Retention | Implementation Complexity |

|---|---|---|---|---|

| WATERGATE | 10000 | 5 | Excellent | Medium |

| Excitation Sculpting | 5000 | 15 | Good | Low |

| Hadamard-Encoded | 8000 | 8 | Excellent | High |

| Zero-Quantum Filter | 3000 | 20 | Poor | Low |

The elimination of t1 noise through REAL-t1 (REsampling Algorithm for t1 noise suppression) methods has shown particular effectiveness in N,N-Dimethylacetamide-d9 systems [11]. This processing approach utilizes statistical resampling to suppress ridge-like artifacts that appear parallel to indirect dimensions in multidimensional spectra. The method provides similar performance to conventional suppression techniques while requiring significantly less experimental time.

Solvent signal suppression in pure shift nuclear magnetic resonance experiments represents an emerging application area for N,N-Dimethylacetamide-d9 systems [10]. The combination of WATERGATE suppression with pure shift techniques allows for the acquisition of ultrahigh-resolution proton spectra while maintaining effective suppression of intense solvent signals. This approach is particularly valuable for the analysis of complex mixtures where spectral overlap and dynamic range issues would otherwise compromise the analysis.

Relaxation Time Modulation in Paramagnetic Systems

Paramagnetic relaxation enhancement in N,N-Dimethylacetamide-d9 systems provides a powerful approach for accelerating nuclear magnetic resonance data acquisition and obtaining structural information through distance-dependent relaxation effects [12] [13]. The interaction between paramagnetic centers and nuclei in N,N-Dimethylacetamide-d9 follows well-established theoretical frameworks, with relaxation enhancement being proportional to the inverse sixth power of the distance between the paramagnetic center and the observed nucleus.

The use of paramagnetic agents in N,N-Dimethylacetamide-d9 systems enables substantial reductions in longitudinal relaxation times (T1), with enhancement factors of 25-50 being routinely achievable [12]. Copper(II)-EDTA complexes represent particularly effective paramagnetic agents, providing T1 reduction factors of approximately 50 while maintaining acceptable line broadening characteristics (typically 5 Hz or less) [14]. The optimal concentration of paramagnetic agents in N,N-Dimethylacetamide-d9 systems ranges from 0.3 to 2.0 millimolar, depending on the specific paramagnetic center and the desired balance between relaxation enhancement and line broadening.

Manganese(II)-DTPA complexes offer alternative paramagnetic relaxation enhancement profiles in N,N-Dimethylacetamide-d9 systems, with effective distances extending up to 15 Å from the paramagnetic center [13]. The isotropic nature of the manganese(II) electronic ground state simplifies the analysis of paramagnetic relaxation enhancement effects, as pseudocontact shifts and residual dipolar couplings are minimized. This characteristic makes manganese(II)-based systems particularly suitable for quantitative distance measurements in N,N-Dimethylacetamide-d9 environments.

Gadolinium(III)-DOTA complexes provide unique advantages for paramagnetic relaxation enhancement in N,N-Dimethylacetamide-d9 systems, particularly for applications requiring minimal perturbation of the chemical environment [13]. The high magnetic moment of gadolinium(III) enables effective relaxation enhancement at low concentrations (typically 0.3 millimolar), while the chelation by DOTA prevents direct coordination to analyte molecules. The effective distance for gadolinium(III)-induced relaxation enhancement extends to approximately 18 Å, providing valuable long-range structural information.

Table 4: Paramagnetic Relaxation Enhancement Parameters

| Paramagnetic Agent | T1 Reduction Factor | Effective Distance (Å) | Concentration (mM) | Line Broadening (Hz) |

|---|---|---|---|---|

| Cu2+-EDTA | 50 | 20 | 0.5 | 5 |

| Mn2+-DTPA | 30 | 15 | 1.0 | 8 |

| Gd3+-DOTA | 25 | 18 | 0.3 | 3 |

| Nitroxide Radical | 40 | 24 | 2.0 | 12 |

Nitroxide radicals represent an important class of paramagnetic agents for relaxation enhancement in N,N-Dimethylacetamide-d9 systems, offering extended effective distances (up to 24 Å) and high solubility in polar aprotic solvents [13]. The stable organic radical centers provide consistent relaxation enhancement without metal ion coordination effects, making them particularly suitable for studying systems where metal binding might interfere with the structure or function of the analyte.

The temperature dependence of paramagnetic relaxation enhancement in N,N-Dimethylacetamide-d9 systems follows predictable patterns based on the Curie law and molecular tumbling dynamics [5]. At elevated temperatures, the enhancement factors typically decrease due to increased molecular motion and reduced correlation times, while at lower temperatures, the enhancement is maximized but may be accompanied by increased line broadening. The optimal temperature range for most paramagnetic relaxation enhancement applications in N,N-Dimethylacetamide-d9 systems is 295-310 K, providing a balance between enhancement efficiency and spectral quality.

XLogP3

GHS Hazard Statements

H312 (100%): Harmful in contact with skin [Warning Acute toxicity, dermal];

H319 (90.48%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];

H331 (90.48%): Toxic if inhaled [Danger Acute toxicity, inhalation];

H360 (100%): May damage fertility or the unborn child [Danger Reproductive toxicity];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Acute Toxic;Irritant;Health Hazard